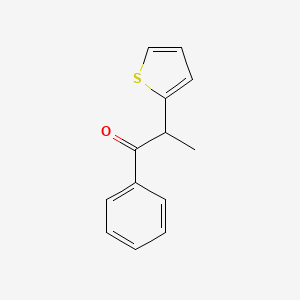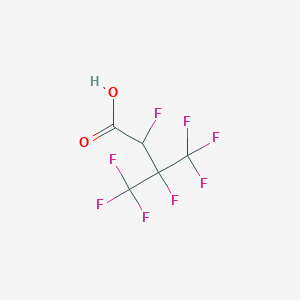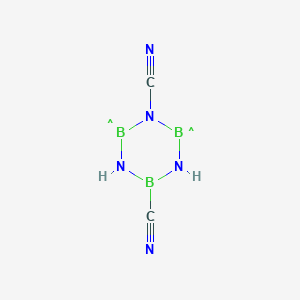
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl is a unique compound characterized by its triazine ring structure with boron and cyano groups
Vorbereitungsmethoden
The synthesis of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl typically involves the reaction of boron trichloride with cyanuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazines and boron-containing derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl involves its interaction with molecular targets such as enzymes and DNA. The cyano groups can form hydrogen bonds with amino acids in enzyme active sites, inhibiting their activity. Additionally, the boron atoms can coordinate with nucleophilic sites on DNA, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the production of melamine resins.
2,4,6-Tricyano-1,3,5-triazine: Used in the synthesis of advanced materials. The uniqueness of this compound lies in its boron content, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
878886-39-6 |
|---|---|
Molekularformel |
C2H2B3N5 |
Molekulargewicht |
128.5 g/mol |
InChI |
InChI=1S/C2H2B3N5/c6-1-5-8-3-10(2-7)4-9-5/h8-9H |
InChI-Schlüssel |
FRSOAVSENNMDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1NB(N[B]N1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



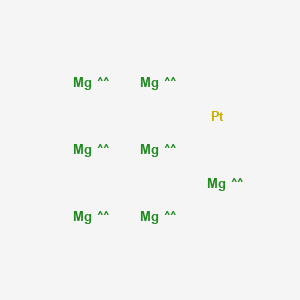
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
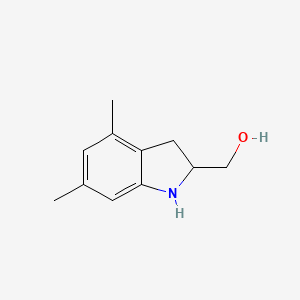
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
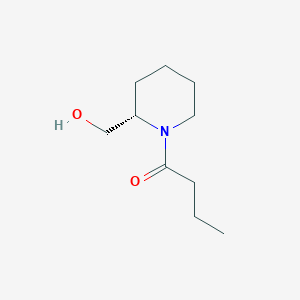
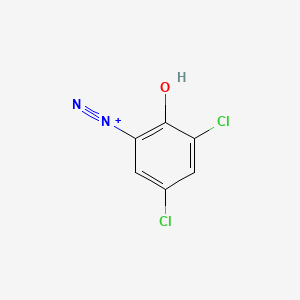
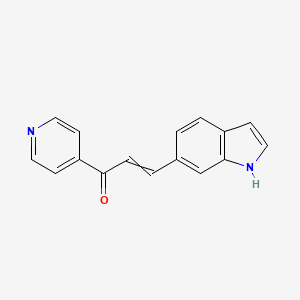
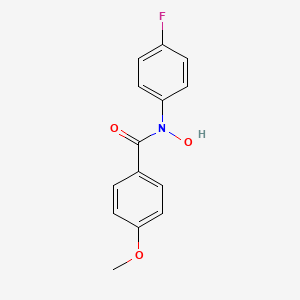
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
